molecular formula C10H21ClOS B11514861 1-[(2-Chloroethyl)sulfinyl]octane

1-[(2-Chloroethyl)sulfinyl]octane

Cat. No.: B11514861
M. Wt: 224.79 g/mol
InChI Key: LFGJRPHZVVHKAJ-UHFFFAOYSA-N
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Description

1-[(2-Chloroethyl)sulfinyl]octane is an organic compound with the molecular formula C10H21ClO2S It is a sulfinyl derivative, characterized by the presence of a sulfinyl group (SO) attached to an octane chain with a chloroethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chloroethyl)sulfinyl]octane typically involves the reaction of octane with a sulfinylating agent in the presence of a chlorinating agent. One common method is the reaction of octane with sulfinyl chloride (SOCl2) and 2-chloroethanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The reaction mixture is typically purified through distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chloroethyl)sulfinyl]octane undergoes several types of chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group (SO2) using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products Formed

    Oxidation: 1-[(2-Chloroethyl)sulfonyl]octane.

    Reduction: 1-[(2-Chloroethyl)thio]octane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2-Chloroethyl)sulfinyl]octane has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Chloroethyl)sulfinyl]octane involves its interaction with various molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The chloroethyl group can undergo substitution reactions, introducing new functional groups into the target molecules. These interactions can affect cellular pathways and processes, making the compound of interest for further research.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-Chloroethyl)sulfonyl]octane: A sulfonyl derivative with similar chemical properties but higher oxidation state.

    1-[(2-Chloroethyl)thio]octane:

    1-[(2-Bromoethyl)sulfinyl]octane: A bromine-substituted analog with similar reactivity but different halogen properties.

Uniqueness

1-[(2-Chloroethyl)sulfinyl]octane is unique due to its specific combination of a sulfinyl group and a chloroethyl substituent. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C10H21ClOS

Molecular Weight

224.79 g/mol

IUPAC Name

1-(2-chloroethylsulfinyl)octane

InChI

InChI=1S/C10H21ClOS/c1-2-3-4-5-6-7-9-13(12)10-8-11/h2-10H2,1H3

InChI Key

LFGJRPHZVVHKAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)CCCl

Origin of Product

United States

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